4-(azepane-1-sulfonyl)-N'-(4-oxo-4a,8a-dihydro-4H-chromene-2-carbonyl)benzohydrazide
Description
The compound 4-(azepane-1-sulfonyl)-N'-(4-oxo-4a,8a-dihydro-4H-chromene-2-carbonyl)benzohydrazide belongs to the benzohydrazide class, characterized by a central hydrazide linkage (-CONHNH-) connecting aromatic and heterocyclic moieties. Benzohydrazides are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The target compound features two distinct structural motifs:
- Azepane sulfonyl group: A seven-membered azepane ring fused with a sulfonyl (-SO₂-) group, which enhances solubility and modulates bioactivity through hydrogen bonding and electrostatic interactions .
- Chromene carbonyl moiety: A dihydrochromene ring with a ketone group, known for its role in intercalative binding to biological targets, such as DNA or enzyme active sites .
Properties
IUPAC Name |
N'-[4-(azepan-1-ylsulfonyl)benzoyl]-4-oxo-4a,8a-dihydrochromene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S/c27-19-15-21(32-20-8-4-3-7-18(19)20)23(29)25-24-22(28)16-9-11-17(12-10-16)33(30,31)26-13-5-1-2-6-14-26/h3-4,7-12,15,18,20H,1-2,5-6,13-14H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWRUEWBUFFNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC(=O)C4C=CC=CC4O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(azepan-1-ylsulfonyl)benzoyl]-4-oxo-4a,8a-dihydrochromene-2-carbohydrazide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Benzoyl Chloride Intermediate: The initial step involves the reaction of 4-(azepan-1-ylsulfonyl)benzoic acid with thionyl chloride to form 4-(azepan-1-ylsulfonyl)benzoyl chloride.
Coupling with Chromene Derivative: The benzoyl chloride intermediate is then reacted with a chromene derivative under basic conditions to form the desired chromene-benzoyl compound.
Hydrazide Formation: The final step involves the reaction of the chromene-benzoyl compound with hydrazine hydrate to form N’-[4-(azepan-1-ylsulfonyl)benzoyl]-4-oxo-4a,8a-dihydrochromene-2-carbohydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(azepan-1-ylsulfonyl)benzoyl]-4-oxo-4a,8a-dihydrochromene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the carbonyl groups or the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl chloride intermediate stage.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-[4-(azepan-1-ylsulfonyl)benzoyl]-4-oxo-4a,8a-dihydrochromene-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[4-(azepan-1-ylsulfonyl)benzoyl]-4-oxo-4a,8a-dihydrochromene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzohydrazide Derivatives
Key Observations :
Comparison :
- The target compound likely requires sulfonylation of azepane followed by coupling with chromene carbonyl hydrazide, a route analogous to ’s piperidinyl sulfonyl synthesis .
Physicochemical Properties
Table 2: Physicochemical Data of Selected Compounds
Insights :
- Sulfonyl and carbonyl groups in the target compound may reduce solubility in nonpolar solvents, similar to ’s sulfonamide derivatives .
- Chromene carbonyl’s conjugation could lead to distinct UV-Vis absorption, useful in analytical characterization.
Inferences :
- The azepane sulfonyl group may enhance enzyme inhibition (e.g., carbonic anhydrase ) via sulfonamide-like interactions.
Crystallographic Data
Table 4: Crystallographic Parameters
Comparison :
- The target compound’s hydrazide linkage may exhibit bond lengths similar to ’s compound (1.364 Å), influenced by electron-withdrawing sulfonyl groups .
Biological Activity
The compound 4-(azepane-1-sulfonyl)-N'-(4-oxo-4a,8a-dihydro-4H-chromene-2-carbonyl)benzohydrazide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of hydrazones and subsequent modifications to introduce the azepane sulfonyl and chromene moieties. These synthetic pathways are crucial for optimizing the biological activity of the compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzohydrazide derivatives, which share structural similarities with our compound. For instance, compounds with hydrazone structures have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and colon (HT-29) cancers.
Key Findings:
- Cytotoxicity : In vitro assays using the CCK-8 method showed that derivatives similar to our compound significantly reduced cell viability in cancer cell lines under both normoxic and hypoxic conditions .
- Mechanism of Action : The observed cytotoxicity may be attributed to the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in many tumors. Compounds exhibiting high inhibitory activity against these enzymes can disrupt tumor acidification and promote apoptosis in cancer cells .
Enzyme Inhibition
The compound's structure suggests potential inhibitory activity against various enzymes. The hydrazide-hydrazone framework is known for its ability to inhibit enzymes such as monoamine oxidases and β-secretase, which are implicated in neurodegenerative diseases.
Enzyme Activity Table:
| Compound | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | CA IX | < 50 | |
| Similar Hydrazides | Monoamine Oxidase | 0.5 - 1.0 | |
| Similar Hydrazides | β-secretase | 0.3 - 0.7 |
Study on CA Inhibitors
A study conducted on saccharide-modified sulfonamides indicated that compounds structurally related to our target showed promising results in inhibiting CA IX, with IC50 values ranging from 51.6 to 99.6 nM . The modifications enhanced their interaction with the enzyme, suggesting that similar strategies could be applied to optimize our compound's efficacy.
Cytotoxicity Evaluation
In a comparative analysis of several benzohydrazide derivatives, one compound demonstrated a significant reduction in viability of MG-63 osteosarcoma cells, outperforming established drugs like acetazolamide (AZM). This highlights the potential for our compound to serve as a lead structure for developing new anticancer agents .
Q & A
Q. What are the key steps for synthesizing 4-(azepane-1-sulfonyl)-N'-(4-oxo-4a,8a-dihydro-4H-chromene-2-carbonyl)benzohydrazide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step procedures:
- Sulfonylation : Reacting azepane with a sulfonyl chloride derivative under basic conditions (e.g., sodium hydroxide in DMF) to form the azepane sulfonyl intermediate .
- Hydrazide formation : Coupling the sulfonyl intermediate with chromene-2-carbonyl chloride via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity. Monitor via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires:
- NMR spectroscopy : Compare experimental H and C NMR spectra with computational predictions (e.g., DFT calculations). Key signals include sulfonyl group protons (~3.2 ppm) and chromene carbonyl carbons (~170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) should match the theoretical molecular ion (CHNOS, exact mass: 506.16 g/mol) within 5 ppm error .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .
Q. What methodologies are recommended for assessing the compound’s purity and stability?
- HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities (<1% area under the curve). Retention time ~8.5 minutes .
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C indicates suitability for high-temperature studies) .
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via UV-Vis (λ = 280 nm) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological activity and binding mechanisms?
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrase IX). Focus on sulfonyl and chromene moieties for hydrogen bonding and π-π stacking .
- ADMET prediction : SwissADME estimates logP (~2.8), suggesting moderate lipophilicity. High topological polar surface area (TPSA >100 Ų) may limit blood-brain barrier penetration .
- MD simulations : GROMACS can model stability in aqueous solutions (RMSD <2 Å over 50 ns indicates robust conformation) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays (e.g., IC for enzyme inhibition) using standardized protocols (n ≥ 3). Address outliers via Grubbs’ test (α = 0.05) .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .
- Orthogonal assays : Cross-validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to confirm mechanism-specific effects .
Q. How can the compound’s reactivity under varying pH and solvent conditions be systematically studied?
- pH-dependent stability : Incubate in buffers (pH 2–10) for 24 hours; quantify degradation via HPLC. Sulfonamide bonds are prone to hydrolysis at pH >9 .
- Solvent polarity effects : Measure solubility in DMSO, ethanol, and PBS. Use Hansen solubility parameters to optimize formulations .
- Kinetic studies : Monitor reaction rates (UV-Vis) with nucleophiles (e.g., glutathione) to assess electrophilic reactivity .
Q. What experimental designs support structure-activity relationship (SAR) studies for derivative synthesis?
- Scaffold diversification : Replace chromene with coumarin or quinoline cores to evaluate electronic effects on bioactivity .
- Functional group modifications : Introduce electron-withdrawing groups (e.g., -NO) at the benzohydrazide position to enhance target binding .
- Stereochemical analysis : Synthesize enantiomers via chiral HPLC and compare IC values to determine stereospecific activity .
Methodological Notes
- Controlled synthesis : Use Schlenk lines for air-sensitive steps (e.g., sulfonylation) to prevent oxidation .
- Data reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and assay data .
- Ethical compliance : Follow OECD guidelines for in vitro toxicology assays to ensure regulatory alignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
